molecular formula C19H28O4 B1325873 Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate CAS No. 898751-14-9

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate

Cat. No. B1325873
M. Wt: 320.4 g/mol
InChI Key: UJOSYQOVJSWRAZ-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a long carbon chain characteristic of esters, with a phenyl group (a ring of carbon atoms) attached. The phenyl group appears to have two methyl groups and one methoxy group attached to it .


Chemical Reactions Analysis

Esters undergo a number of reactions, the most notable of which is hydrolysis, especially under acidic or basic conditions . Under acidic conditions, esters react with water to form carboxylic acids and alcohols . Under basic conditions, a similar reaction occurs, but it produces a carboxylate salt instead of a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the length of the carbon chain, the presence and position of functional groups, and the overall shape and size of the molecule .

Scientific Research Applications

Synthesis and Structural Assignments in Organic Chemistry

Ethyl 2,4-dioxooctanoate, a related compound, has been studied for its role in the synthesis of pyrazole derivatives. Ashton and Doss (1993) demonstrated the selective protection of ethyl 2,4-dioxooctanoate and its reaction with phenylhydrazine hydrochloride to produce specific pyrazole derivatives. This work highlights the potential of related compounds in regioselective synthesis and structural assignments in organic chemistry (Ashton & Doss, 1993).

Organophosphorus Compounds Research

Pedersen and Lawesson (1974) explored the reactivity of 3-oxo esters, including compounds structurally similar to ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, with organophosphorus compounds. Their research provides insights into the synthesis of dithiole-thiones and oxazaphosphorine derivatives, demonstrating the relevance of such compounds in the study of organophosphorus chemistry (Pedersen & Lawesson, 1974).

Photoassisted Fenton Reaction in Environmental Chemistry

Research by Pignatello and Sun (1995) on the photoassisted Fenton reaction for the decomposition of organic compounds in water could be indirectly related to the study of ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate. Although not directly involving this specific compound, the study highlights the importance of such research in understanding the environmental degradation of complex organic molecules (Pignatello & Sun, 1995).

Applications in Material Science

In material science, the synthesis and copolymerization of trisubstituted ethylenes, including some structurally related to ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, have been explored. Studies by Kaffey et al. (2020) and Byk et al. (2021) focused on the synthesis and copolymerization of these ethylenes with styrene, indicating the potential use of such compounds in the development of new polymeric materials (Kaffey et al., 2020); (Byk et al., 2021).

Future Directions

The future directions for a compound like this could be numerous, depending on its properties and potential applications. It could be studied for use in various industries, such as pharmaceuticals, cosmetics, or materials science .

properties

IUPAC Name

ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-5-23-18(21)11-9-7-6-8-10-17(20)16-12-14(2)19(22-4)15(3)13-16/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOSYQOVJSWRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645535
Record name Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate

CAS RN

898751-14-9
Record name Ethyl 4-methoxy-3,5-dimethyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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